S-acetyl-PEG4-alcohol S-acetyl-PEG4-alcohol S-acetyl-PEG4-alcohol is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 223611-42-5
VCID: VC0542272
InChI: InChI=1S/C10H20O5S/c1-10(12)16-9-8-15-7-6-14-5-4-13-3-2-11/h11H,2-9H2,1H3
SMILES: CC(=O)SCCOCCOCCOCCO
Molecular Formula: C10H20O5S
Molecular Weight: 252.33

S-acetyl-PEG4-alcohol

CAS No.: 223611-42-5

Cat. No.: VC0542272

Molecular Formula: C10H20O5S

Molecular Weight: 252.33

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

S-acetyl-PEG4-alcohol - 223611-42-5

Specification

CAS No. 223611-42-5
Molecular Formula C10H20O5S
Molecular Weight 252.33
IUPAC Name S-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate
Standard InChI InChI=1S/C10H20O5S/c1-10(12)16-9-8-15-7-6-14-5-4-13-3-2-11/h11H,2-9H2,1H3
Standard InChI Key KKUXNAQDZRWEKI-UHFFFAOYSA-N
SMILES CC(=O)SCCOCCOCCOCCO
Appearance Solid powder

Introduction

Chemical Identity and Structural Characterization

S-acetyl-PEG4-alcohol (CAS No. 223611-42-5) is characterized by its unique molecular structure containing a polyethylene glycol backbone with functional groups that enable versatile chemical modifications. The compound exhibits distinctive features making it suitable for various biochemical and pharmaceutical applications.

Basic Chemical Properties

S-acetyl-PEG4-alcohol possesses a specific chemical makeup that influences its behavior and applications in biochemical systems. The fundamental properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of S-acetyl-PEG4-alcohol

PropertyValue
Molecular FormulaC₁₀H₂₀O₅S
Molecular Weight252.33 g/mol
CAS Number223611-42-5
SMILES NotationCC(SCCOCCOCCOCCO)=O
SynonymsS-acetyl-PEG4-OH, AcS-PEG4-OH, S-acetyl-dPEG-OH, S-11-hydroxy-3,6,9-trioxaundecylethanethioate
Physical StatePowder
Storage Stability-20°C for 3 years (powder), -80°C for 1 year (in solvent)

The compound features a sulfur acetyl group that can be deprotected to form thiol groups, while its hydroxyl terminal provides additional functionalization potential . This structural arrangement contributes to the compound's versatility in chemical synthesis applications.

Structural Features

S-acetyl-PEG4-alcohol consists of a tetraethylene glycol chain with an acetyl-protected thiol group at one end and a hydroxyl group at the other. This structure provides several advantageous characteristics:

  • The PEG backbone contributes hydrophilicity, enhancing water solubility for applications in aqueous environments .

  • The acetyl-protected thiol group offers a masked reactive site that can be selectively activated under mild conditions.

  • The terminal hydroxyl group provides a convenient handle for further functionalization through various chemical reactions .

These structural elements make S-acetyl-PEG4-alcohol particularly well-suited for use as a linker in complex biomolecular constructs, especially in the context of targeted protein degradation technologies.

Synthesis and Preparation Methods

The preparation of S-acetyl-PEG4-alcohol involves specific chemical processes that ensure the generation of a high-purity compound suitable for research and pharmaceutical applications.

Synthetic Routes

The synthesis of S-acetyl-PEG4-alcohol typically employs acetylation of tetraethylene glycol under controlled conditions. This process generally involves:

  • Starting with tetraethylene glycol as the base material

  • Performing selective functionalization of one terminal hydroxyl group

  • Introducing the sulfur acetyl moiety through reaction with acetylating agents under acidic conditions

The reaction conditions require careful control to maximize yield and purity while minimizing side products. The synthesis typically utilizes acetic anhydride as an acetylating agent, with the reaction conducted under inert conditions to prevent oxidation of sulfur-containing intermediates.

Stock Solution Preparation

For research applications requiring solution-phase S-acetyl-PEG4-alcohol, preparation of stock solutions at defined concentrations is essential. Table 2 provides guidance on the volumes required to prepare solutions of varying concentrations from different starting quantities.

Table 2: Stock Solution Preparation Guide for S-acetyl-PEG4-alcohol

Concentration1 mg5 mg10 mg
1 mM3.9631 mL19.8153 mL39.6306 mL
5 mM0.7926 mL3.9631 mL7.9261 mL
10 mM0.3963 mL1.9815 mL3.9631 mL
50 mM0.0793 mL0.3963 mL0.7926 mL

When preparing stock solutions, it is important to select an appropriate solvent based on the compound's solubility characteristics. For optimal stability, freshly prepared solutions should be used promptly or stored according to recommended conditions (-80°C for up to one year) .

Applications in Drug Development

S-acetyl-PEG4-alcohol has emerged as a valuable tool in pharmaceutical research and development, with particular significance in targeted protein degradation technologies and drug delivery systems.

Role in PROTAC Development

The primary application of S-acetyl-PEG4-alcohol lies in its function as a linker for Proteolysis Targeting Chimeras (PROTACs). PROTACs represent an innovative therapeutic strategy that harnesses the cell's natural protein degradation machinery to eliminate disease-causing proteins. These bifunctional molecules consist of:

  • A ligand that binds to the target protein

  • A linker component (where S-acetyl-PEG4-alcohol is utilized)

  • A ligand that recruits an E3 ubiquitin ligase

S-acetyl-PEG4-alcohol serves as the critical connecting element between these two ligands, facilitating the formation of a ternary complex that brings the target protein into proximity with the E3 ubiquitin ligase. This proximity enables the ubiquitination of the target protein, marking it for degradation by the proteasome .

The structural characteristics of S-acetyl-PEG4-alcohol make it particularly suitable for PROTAC development because:

Drug Delivery Applications

Beyond PROTAC development, S-acetyl-PEG4-alcohol serves important functions in broader drug delivery applications. The compound's PEG backbone contributes several advantageous properties to drug conjugates:

  • Enhanced Solubility: The hydrophilic PEG component increases water solubility of attached therapeutic agents, improving their bioavailability .

  • Reduced Immunogenicity: PEGylation helps mask drug molecules from immune recognition, potentially reducing adverse immune responses and extending circulation time in biological systems.

  • Improved Pharmacokinetics: Conjugation with PEG-based linkers can enhance drug stability and modify pharmacokinetic profiles for optimized therapeutic outcomes .

These properties have led to the utilization of S-acetyl-PEG4-alcohol in various drug delivery platforms, including liposomes, micelles, and dendrimers, where it enables the covalent attachment of therapeutic agents via ester or amide bonds .

Biological Activity and Mechanism of Action

The biological activity of S-acetyl-PEG4-alcohol is primarily observed in the context of its incorporation into PROTAC molecules and other protein conjugates. Understanding its mechanistic role provides insight into its value in targeted therapeutic approaches.

Mechanism in PROTAC Technology

In PROTAC technology, S-acetyl-PEG4-alcohol functions as a critical linker component that enables the spatial arrangement necessary for effective protein degradation. The mechanism proceeds through several distinct steps:

  • The PROTAC molecule binds simultaneously to both the target protein and an E3 ubiquitin ligase via its two ligand components.

  • The S-acetyl-PEG4-alcohol linker provides the appropriate spacing and flexibility to allow formation of a stable ternary complex.

  • Within this complex, the E3 ligase catalyzes the transfer of ubiquitin to the target protein.

  • The ubiquitinated protein is subsequently recognized and degraded by the proteasome .

This mechanism represents a paradigm shift in therapeutic approaches, moving from traditional enzyme inhibition to targeted protein removal. The specific characteristics of the S-acetyl-PEG4-alcohol linker, including its length and flexibility, significantly influence the efficiency of this process by affecting the stability and conformation of the ternary complex.

In Vitro Studies

Research examining the performance of S-acetyl-PEG4-alcohol in biological systems has demonstrated its utility in various applications. In vitro studies have shown that PROTACs containing this linker can effectively induce degradation of target proteins, with the linker's properties influencing:

  • The kinetics of target protein degradation

  • The selectivity profile of the resulting PROTAC

  • The duration of the degradation effect

These studies highlight the importance of linker selection in PROTAC design and underscore the value of S-acetyl-PEG4-alcohol as a versatile component in this emerging therapeutic approach.

Comparative Analysis with Similar Compounds

Understanding how S-acetyl-PEG4-alcohol compares to related compounds provides insight into its specific advantages and appropriate applications. Several PEG-based linkers with varying chain lengths exist, each with distinct properties that influence their performance in biological and pharmaceutical contexts.

Comparison with Other PEG Linkers

S-acetyl-PEG4-alcohol belongs to a family of PEG-based linkers that vary primarily in the length of their PEG chain. Common related compounds include S-acetyl-PEG2-alcohol, S-acetyl-PEG6-alcohol, and S-acetyl-PEG8-alcohol. The key differences between these compounds center on:

  • Chain Length: The number of ethylene glycol units affects flexibility, water solubility, and spatial arrangement capabilities.

  • Hydrophilicity: Longer PEG chains generally contribute greater hydrophilicity.

  • Conformational Properties: Different chain lengths result in varying degrees of conformational freedom and structural arrangements.

What distinguishes S-acetyl-PEG4-alcohol is its optimal balance between flexibility and length, making it particularly effective for PROTAC applications where the linker must provide specific spatial relationships between target protein and E3 ligase. The four ethylene glycol units offer sufficient flexibility while maintaining an appropriate distance between the connected ligands, promoting effective ternary complex formation.

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